Methyl 3-(2-aminophenyl)acrylate

概要

説明

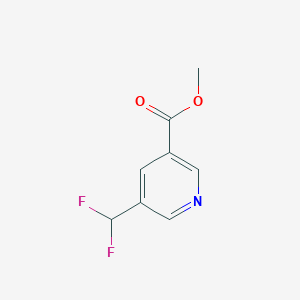

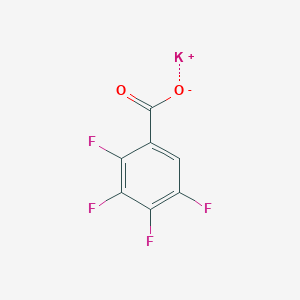

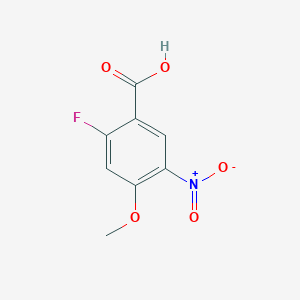

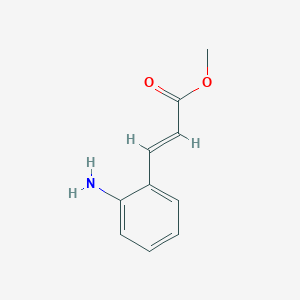

“Methyl 3-(2-aminophenyl)acrylate” is a chemical compound with the CAS Number: 1664-62-6 . It has a molecular weight of 177.2 and its IUPAC name is methyl (2E)-3-(2-aminophenyl)-2-propenoate .

Molecular Structure Analysis

“this compound” has a linear formula of C10H11NO2 . It contains a total of 24 bonds, including 13 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 primary amine (aromatic) .Chemical Reactions Analysis

The reaction mechanism of (E)-methyl 3-(2-aminophenyl)acrylate with phenylisothiocyanate has been investigated under unassisted, water-assisted, substrate A-assisted, and water-A-assisted conditions . The reaction proceeds with four processes via nucleophilic addition, deprotonation and protonation, intramolecular cyclization with hydrogen transfer, and keto–enol tautomerization .Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a dark place, sealed in dry, and under -20C . Unfortunately, specific information about its density, melting point, and boiling point was not found.科学的研究の応用

Mechanistic Insights and Catalysis

- Cyclization Reaction Mechanism : Methyl 3-(2-aminophenyl)acrylate plays a role in cyclization reactions with phenylisothiocyanate. It acts as a reactant, catalyst, proton shuttle, and stabilizer, significantly lowering the energy barrier of the reaction. The presence of water and the strong donating ability of the compound's amino group are key to the reaction's success (Liu et al., 2016).

Synthesis and Characterization

- Poly(meth)acrylate Synthesis : Research includes the synthesis of polymeric monomers and poly(meth)acrylates utilizing this compound derivatives. These processes are important for developing novel polymers with specific characteristics (Hai, 2003).

Antioxidant Activity

- Antioxidant Activity in Medicinal Chemistry : this compound derivatives have been synthesized and shown to possess significant antioxidant activity. This is particularly relevant in the context of inhibiting superoxide generation in mitochondria (Kushnir et al., 2015).

Polymerization Techniques

- Photoinduced Living Radical Polymerization : This compound is involved in the polymerization of acrylates under specific conditions, like daylight or UV radiation, leading to the formation of poly(acrylates) with high end group fidelity and controlled chain lengths (Anastasaki et al., 2014).

- Synthesis of Antiparasitic Agents : Derivatives of this compound have been synthesized and evaluated for antiplasmodial and antitrypanosomal activities, demonstrating their potential as antiparasitic agents (Bokosi et al., 2021).

Material Science and Environmental Applications

- Study on Polythiophene Derivatives : Research into poly(3-thiophen-3-yl-acrylic acid methyl ester), a soluble polythiophene derivative, has included investigations into its structural and electronic properties, which are important for applications in material science (Bertran et al., 2007).

- Removal of Toxic Chemicals : Methyl acrylate, a closely related compound, has been studied for its removal using biotrickling filters, demonstrating the environmental and health importance of these substances (Wu et al., 2016).

Innovative Polymerization Methods

- Microwave-Assisted Synthesis : this compound has been used in microwave-induced cyclocondensation, highlighting an efficient and rapid synthesis method for certain derivatives (Satyanarayana et al., 2013).

作用機序

Mode of Action

The reaction mechanism of Methyl 3-(2-aminophenyl)acrylate has been studied . It involves four processes: nucleophilic addition, deprotonation and protonation, intramolecular cyclization with hydrogen transfer, and keto-enol tautomerization .

Biochemical Pathways

The compound’s reaction mechanism suggests that it may influence pathways involving nucleophilic addition, deprotonation and protonation, and intramolecular cyclization .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound’s lipophilicity (Log Po/w) ranges from 1.35 to 1.95, which may affect its distribution and bioavailability .

Result of Action

Its reaction mechanism suggests that it may induce changes at the molecular level, such as the formation of new bonds and the rearrangement of existing ones .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of water is crucial for its reaction mechanism, acting as a solvent, catalyst, and proton shuttle . Furthermore, the compound should be stored in a dark place, sealed in dry conditions, and under -20°C to maintain its stability .

Safety and Hazards

生化学分析

Biochemical Properties

It is known that the compound can undergo a cyclization reaction with phenylisothiocyanate . This reaction involves nucleophilic addition, deprotonation and protonation, intramolecular cyclization with hydrogen transfer, and keto-enol tautomerization

Molecular Mechanism

It is known that the compound can undergo a cyclization reaction with phenylisothiocyanate . This reaction involves nucleophilic addition, deprotonation and protonation, intramolecular cyclization with hydrogen transfer, and keto-enol tautomerization . These processes could potentially influence the binding interactions of Methyl 3-(2-aminophenyl)acrylate with biomolecules, enzyme inhibition or activation, and changes in gene expression.

特性

IUPAC Name |

methyl (E)-3-(2-aminophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7H,11H2,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUQBDQPPBVABFN-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。